Cas no 2302221-11-8 (2-(1,2-Oxazol-4-yl)ethane-1-thiol)

2-(1,2-Oxazol-4-yl)ethane-1-thiol 化学的及び物理的性質
名前と識別子
-
- EN300-3803643
- 2-(1,2-oxazol-4-yl)ethane-1-thiol
- 2302221-11-8
- 2-(1,2-Oxazol-4-yl)ethane-1-thiol
-
- インチ: 1S/C5H7NOS/c8-2-1-5-3-6-7-4-5/h3-4,8H,1-2H2
- InChIKey: JXFIFYDUDOZTCX-UHFFFAOYSA-N
- ほほえんだ: SCCC1C=NOC=1
計算された属性
- せいみつぶんしりょう: 129.02483502g/mol
- どういたいしつりょう: 129.02483502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 69.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 27Ų
2-(1,2-Oxazol-4-yl)ethane-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3803643-0.25g |
2-(1,2-oxazol-4-yl)ethane-1-thiol |
2302221-11-8 | 95.0% | 0.25g |
$487.0 | 2025-03-16 | |
Enamine | EN300-3803643-0.5g |
2-(1,2-oxazol-4-yl)ethane-1-thiol |
2302221-11-8 | 95.0% | 0.5g |
$768.0 | 2025-03-16 | |
Enamine | EN300-3803643-1.0g |
2-(1,2-oxazol-4-yl)ethane-1-thiol |
2302221-11-8 | 95.0% | 1.0g |
$986.0 | 2025-03-16 | |
1PlusChem | 1P0292JM-100mg |
2-(1,2-oxazol-4-yl)ethane-1-thiol |
2302221-11-8 | 95% | 100mg |
$485.00 | 2024-05-24 | |
1PlusChem | 1P0292JM-5g |
2-(1,2-oxazol-4-yl)ethane-1-thiol |
2302221-11-8 | 95% | 5g |
$3595.00 | 2024-05-24 | |
Enamine | EN300-3803643-0.05g |
2-(1,2-oxazol-4-yl)ethane-1-thiol |
2302221-11-8 | 95.0% | 0.05g |
$229.0 | 2025-03-16 | |
Enamine | EN300-3803643-10.0g |
2-(1,2-oxazol-4-yl)ethane-1-thiol |
2302221-11-8 | 95.0% | 10.0g |
$4236.0 | 2025-03-16 | |
1PlusChem | 1P0292JM-50mg |
2-(1,2-oxazol-4-yl)ethane-1-thiol |
2302221-11-8 | 95% | 50mg |
$335.00 | 2024-05-24 | |
1PlusChem | 1P0292JM-250mg |
2-(1,2-oxazol-4-yl)ethane-1-thiol |
2302221-11-8 | 95% | 250mg |
$664.00 | 2024-05-24 | |
1PlusChem | 1P0292JM-2.5g |
2-(1,2-oxazol-4-yl)ethane-1-thiol |
2302221-11-8 | 95% | 2.5g |
$2449.00 | 2024-05-24 |
2-(1,2-Oxazol-4-yl)ethane-1-thiol 関連文献
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
2-(1,2-Oxazol-4-yl)ethane-1-thiolに関する追加情報
Introduction to 2-(1,2-Oxazol-4-yl)ethane-1-thiol (CAS No: 2302221-11-8)
2-(1,2-Oxazol-4-yl)ethane-1-thiol is a significant compound in the field of medicinal chemistry and bioorganic synthesis, characterized by its unique structural framework that combines an oxazole moiety with an ethanethiol side chain. This molecular architecture positions it as a versatile intermediate in the development of novel pharmaceutical agents, particularly those targeting neurological and inflammatory disorders. The compound's chemical formula and structural properties make it an attractive candidate for further exploration in drug discovery programs.
The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, is well-documented for its role in biological systems. Its presence in 2-(1,2-Oxazol-4-yl)ethane-1-thiol contributes to the compound's potential bioactivity by influencing its electronic distribution and hydrogen bonding capabilities. This feature has been leveraged in recent studies to develop derivatives with enhanced binding affinity to specific biological targets. For instance, modifications of the oxazole scaffold have shown promise in modulating enzyme activity and receptor interactions, making this class of compounds valuable for therapeutic applications.
Recent advancements in computational chemistry have further highlighted the significance of 2-(1,2-Oxazol-4-yl)ethane-1-thiol as a building block. Molecular docking simulations have demonstrated its potential to interact with proteins involved in metabolic pathways and signal transduction. The ethanethiol side chain, while seemingly simple, introduces reactivity that can be exploited for post-synthetic modifications. This flexibility allows chemists to tailor the compound's properties for specific biological functions, such as improving solubility or enhancing metabolic stability.
In the context of medicinal chemistry, the synthesis of 2-(1,2-Oxazol-4-yl)ethane-1-thiol has been optimized using modern synthetic techniques to improve yield and purity. Transition metal-catalyzed cross-coupling reactions have emerged as particularly effective methods for constructing the oxazole core. These approaches not only streamline the synthetic pathway but also enable access to complex derivatives with minimal byproducts. Such efficiency is crucial for large-scale production and commercialization of pharmaceuticals.
The pharmacological potential of 2-(1,2-Oxazol-4-yl)ethane-1-thiol has been explored in several preclinical studies. Researchers have investigated its effects on enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammation and pain pathways. Preliminary results suggest that derivatives of this compound exhibit inhibitory activity comparable to known therapeutics while demonstrating improved selectivity profiles. This finding underscores the importance of structural diversity in drug design and highlights the value of 2-(1,2-Oxazol-4-yl)ethane-1-thiol as a scaffold for further development.
Moreover, the compound's ability to cross-link with biological molecules has opened avenues for applications beyond traditional small-molecule drug development. In biomaterial science, for example, functionalized derivatives have been used to create hydrogels with tunable mechanical properties. These materials hold promise for applications in tissue engineering and drug delivery systems, where precise control over molecular interactions is essential.
The regulatory landscape for novel compounds like 2-(1,2-Oxazol-4-yl)ethane-1-thiol is designed to ensure safety and efficacy before clinical translation. Current guidelines emphasize thorough characterization of chemical properties, including stability under various conditions and potential toxicity profiles. As such, ongoing research focuses on optimizing synthetic routes to minimize impurities and enhance batch-to-batch consistency—a critical factor for regulatory approval.
Future directions in the study of 2-(1,2-Oxazol-4-yl)ethane-1-thiol may include exploring its role in addressing emerging health challenges. For instance, studies are underway to evaluate its potential as an antiviral agent or a modulator of immune responses. The versatility of its structural framework allows chemists to incorporate diverse functional groups while maintaining core bioactivity. This adaptability positions it as a valuable asset in the quest for next-generation therapeutics.
In conclusion,2-(1,2-Oxazol-4-yl)ethane-1-thiol (CAS No: 2302221-11-8) represents a promising compound with broad applications across medicinal chemistry and materials science. Its unique structural features—combining an oxazole ring with an ethanethiol side chain—make it a versatile intermediate for drug discovery and biomaterial design. As research continues to uncover new therapeutic potentials and synthetic strategies, this compound is poised to play a significant role in advancing scientific innovation.
2302221-11-8 (2-(1,2-Oxazol-4-yl)ethane-1-thiol) 関連製品
- 2287333-14-4([3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol)
- 2639437-06-0(4-(2-Aminoacetyl)phenyl 2-methylbenzoate hydrochloride)
- 2172626-26-3(5-(4-chloro-3-methylphenyl)-4-methylpent-4-en-1-amine)
- 861924-64-3(3-(but-3-en-2-yl)-1-(butan-2-yl)thiourea)
- 1806821-19-1(2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine)
- 673441-57-1(N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide)
- 2229636-17-1(2-{bicyclo2.2.1hept-5-en-2-yl}-1-methylpiperazine)
- 1172068-33-5(1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-fluoro-3-nitro-)
- 313538-00-0(N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide)
- 2137629-76-4(6-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclohexan-1-amine)




